molecular formula C11H14OS B8001378 1-Allylsulfanyl-4-methoxy-3-methylbenzene

1-Allylsulfanyl-4-methoxy-3-methylbenzene

Cat. No.: B8001378
M. Wt: 194.30 g/mol
InChI Key: PIXZZBZYFXMIHC-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-methoxy-3-methylbenzene is a substituted benzene derivative characterized by three distinct functional groups:

  • Methoxy group (-OCH₃) at position 4, enhancing electron-donating effects and influencing aromatic ring electrophilicity.
  • Methyl group (-CH₃) at position 3, providing steric bulk and moderate lipophilicity.

This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science. Its structural features make it a candidate for studying substituent effects on aromatic systems, though specific applications remain proprietary or under investigation .

Properties

IUPAC Name

1-methoxy-2-methyl-4-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-4-7-13-10-5-6-11(12-3)9(2)8-10/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXZZBZYFXMIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allylsulfanyl-4-methoxy-3-methylbenzene typically involves the introduction of the allylsulfanyl group to a pre-functionalized benzene ring. One common method is through electrophilic aromatic substitution, where an allylsulfanyl group is introduced to a methoxy- and methyl-substituted benzene ring under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced catalytic systems to enhance efficiency and reduce costs. The process is optimized to ensure consistent quality and scalability, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-4-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Allylsulfanyl-4-methoxy-3-methylbenzene is an organic compound with an allyl sulfanyl group and a methoxy group attached to a methyl-substituted benzene ring. It has a molecular weight of approximately 194.291 g/mol. The compound's structural features contribute to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis.

Applications

  • Pharmaceuticals: Due to its potential antimicrobial and anticancer activities, this compound is a candidate for drug development. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties. The presence of the methoxy group may also enhance bioavailability and efficacy in biological systems.
  • Agricultural Chemicals: this compound may have applications in this field, but the search results do not provide specific details.
  • Organic Synthesis: The unique structure of this compound lends itself to various applications in organic synthesis. The allyl sulfanyl group's interactions with electrophiles and nucleophiles drive its chemical behavior.

Interactions and Biological Activities

Studies on interaction mechanisms involving this compound reveal insights into its reactivity and biological effects. The compound's sulfur-containing moiety primarily contributes to its biological activities.

Similar Compounds

Several compounds share structural similarities with this compound.

Compound NameStructureUnique Features
1-Methoxy-3-methylbenzeneStructureLacks sulfur functionality; primarily used in flavoring.
AllylthiophenolStructureContains a thiol group; known for antioxidant properties.
4-MethoxythiophenolStructureExhibits similar reactivity but differs in substitution patterns.

Mechanism of Action

The mechanism by which 1-Allylsulfanyl-4-methoxy-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The allylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy and methyl groups on the benzene ring also play a role in modulating the compound’s chemical properties and biological activity .

Comparison with Similar Compounds

Key Observations:

Lacks the methyl group at position 3, reducing steric hindrance and possibly enhancing reactivity at the benzene ring .

N-{[5-(Allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide (CAS 400085-68-9): Incorporates a 1,2,4-triazole ring with an allylsulfanyl substituent, introducing nitrogen-based heterocyclic properties (e.g., hydrogen bonding, metal coordination). The isopropyl group on the triazole enhances steric effects, which may influence binding affinity in biological systems .

Hypothesized Physicochemical and Reactivity Trends

  • Lipophilicity: Ethoxy-substituted derivatives (CAS 1378320-63-8) are predicted to have higher logP values than methoxy analogs due to the longer alkyl chain. The triazole-containing compound (CAS 400085-68-9) may exhibit moderate logP due to polar benzamide and nonpolar isopropyl groups.
  • Reactivity :

    • The absence of a methyl group in CAS 1378320-63-8 could increase susceptibility to electrophilic substitution at position 3.
    • The triazole core in CAS 400085-68-9 offers sites for functionalization (e.g., alkylation, coordination chemistry).

Biological Activity

1-Allylsulfanyl-4-methoxy-3-methylbenzene is an organic compound with the molecular formula C11H14OS. It features an allylsulfanyl group, a methoxy group, and a methyl group attached to a benzene ring. This unique structure contributes to its diverse biological activities, which have garnered attention in medicinal chemistry and pharmacology.

The compound is characterized by:

  • Molecular Formula : C11H14OS
  • IUPAC Name : 1-methoxy-2-methyl-4-prop-2-enylsulfanylbenzene
  • Functional Groups : Allylsulfanyl, methoxy, and methyl groups

The biological activity of this compound is primarily attributed to the reactivity of the allylsulfanyl group. This group can participate in various chemical reactions that influence its interactions with biological targets. The methoxy and methyl groups modulate the compound's chemical properties, enhancing its biological efficacy.

Biological Activities

  • Antimicrobial Activity
    • Studies have indicated that compounds containing sulfur moieties, like this compound, exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties
    • Research has demonstrated potential anticancer activity against various cancer cell lines. For instance, the compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells, likely through mechanisms involving tubulin polymerization inhibition and caspase activation .
  • Cytotoxicity
    • Cytotoxicity studies reveal that this compound exhibits dose-dependent effects on cancer cells, indicating its potential as a therapeutic agent against malignancies .

Study on Anticancer Activity

A study conducted on the cytotoxic effects of various derivatives including this compound reported significant inhibition of cell growth in colorectal cancer models (HCT116, RKO, HT29). The compound was found to induce apoptosis through caspase activation and inhibit topoisomerase I activity, suggesting its potential for further development as an anticancer drug .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results showed effective inhibition of growth at specific concentrations, highlighting its utility in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
1-Allylsulfanyl-4-methoxybenzeneModerate antimicrobial activityLacks methyl group; different reactivity
1-Allylsulfanyl-3-methylbenzeneLower anticancer efficacyLacks methoxy group; affects chemical behavior
4-Methoxy-3-methylbenzeneLimited biological activityLacks allylsulfanyl group; distinct properties

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